1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene
Brand Name: Vulcanchem
CAS No.: 1822763-67-6
VCID: VC11701748
InChI: InChI=1S/C8H9FOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,1-2H3
SMILES: COC1=C(C=CC(=C1)SC)F
Molecular Formula: C8H9FOS
Molecular Weight: 172.22 g/mol

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene

CAS No.: 1822763-67-6

Cat. No.: VC11701748

Molecular Formula: C8H9FOS

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene - 1822763-67-6

Specification

CAS No. 1822763-67-6
Molecular Formula C8H9FOS
Molecular Weight 172.22 g/mol
IUPAC Name 1-fluoro-2-methoxy-4-methylsulfanylbenzene
Standard InChI InChI=1S/C8H9FOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,1-2H3
Standard InChI Key INGGVMJZDLPKML-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)SC)F
Canonical SMILES COC1=C(C=CC(=C1)SC)F

Introduction

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methylsulfanyl group attached to a benzene ring. Its molecular formula is C8H9FOS, and it has a molecular weight of approximately 172.22 g/mol . This compound is notable for its unique combination of functional groups, which impart distinct chemical properties and reactivity.

Synthesis Methods

The synthesis of 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene can be achieved through various methods. While specific detailed procedures are not widely documented in the available literature, general approaches in organic chemistry often involve substitution reactions, where a precursor molecule is modified to introduce the desired functional groups. For instance, starting with a benzene derivative, one might introduce the fluorine, methoxy, and methylsulfanyl groups through a series of substitution reactions.

Comparison with Similar Compounds

1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene can be compared with other compounds that share similar structural features but lack one or more of its functional groups. These comparisons highlight the impact of each group on the compound's properties and reactivity.

Compound NameStructural FeaturesUnique Characteristics
1-Fluoro-2-methoxybenzeneContains only fluoro and methoxy groupsLacks the methylsulfanyl group, resulting in different reactivity
1-Fluoro-4-(methylsulfanyl)benzeneContains fluoro and methylsulfanyl groupsLacks the methoxy group, affecting solubility
2-Methoxy-4-(methylsulfanyl)benzeneContains methoxy and methylsulfanyl groupsLacks the fluoro substituent, leading to altered chemical properties
4-Fluoro-2-methoxy-1-(methylsulfonyl)benzeneContains sulfonyl instead of sulfanylDifferent oxidation states lead to distinct chemical behavior

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator